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Compound of Interest

Compound Name: Meliasenin B

Cat. No.: B1174426

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for
Melatonin, a neurohormone widely studied for its role in regulating circadian rhythms and its
potential therapeutic applications. The following sections detail its Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring
this data, and a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
compounds like Melatonin. Below are the summarized *H and 3C NMR chemical shift data.

Table 1: *H NMR Spectroscopic Data for Melatonin
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Assignment Chemical Shift (ppm) Multiplicity
H-A 8.37 brs
H-B 7.25 d
H-C 7.03 d
H-D 6.98 S
H-E 6.86 dd
H-F 5.70 brs
H-G (OCHs) 3.85 s
H-J (CH-2) 3.57 t
H-K (CH2) 2.93 t
H-L (COCHs) 1.92 s

Solvent: CDCIs, Frequency:
399.65 MHz[1]

Table 2: 13C NMR Spectroscopic Data for Melatonin
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Assignment Chemical Shift (ppm)
C-2 122.4
C-3 111.8
C-3a 127.3
C-4 111.4
C-5 154.2
C-6 111.9
C-7 121.7
C-7a 131.3
C-8 (CH2) 25.4
C-9 (CH2) 40.1
C-10 (OCHs) 55.8
C-11 (C=0) 170.1
C-12 (CHs) 23.3

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
Melatonin, aiding in its identification and quantification in biological samples.

Table 3: Mass Spectrometry Data for Melatonin

. L Molecular lon Key Fragment lons
Technique lonization Mode
[M+H]* (m/z) (m/z)
174.1, 159.1, 146.1,
LC-ESI-MS/MS Positive 2331
132.1
. N 173.0, 160.0, 145.0,
Direct Injection MS - 232.0 (Molecular lon)

117.0
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LC-ESI-MS/MS data is crucial for the sensitive and specific quantification of melatonin in
complex matrices.[2][3][4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic data. The following
are generalized protocols for NMR and MS analysis of Melatonin.

3.1. NMR Spectroscopy Protocol

o Sample Preparation: Dissolve a precisely weighed amount of Melatonin standard in a
deuterated solvent (e.g., chloroform-d, CDCIs) to a final concentration suitable for NMR
analysis (typically 1-10 mg/mL). Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion.[5]

o Probe: A standard broadband or inverse detection probe.
o Temperature: Maintain a constant temperature, typically 298 K.
» 'H NMR Data Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

o Acquisition Parameters:

Spectral Width: ~12 ppm.

Number of Scans: 16 to 64, depending on the concentration.

Relaxation Delay (D1): 1-5 seconds.

Acquisition Time (AQ): 2-4 seconds.

e 13C NMR Data Acquisition:
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o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
o Acquisition Parameters:
» Spectral Width: ~200 ppm.
» Number of Scans: 1024 or more, due to the lower natural abundance of *3C.

» Relaxation Delay (D1): 2 seconds.

» Data Processing:

[e]

Apply a Fourier transform to the Free Induction Decay (FID).

o

Phase correct the spectrum manually or automatically.

Perform baseline correction.

[¢]

[e]

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCls at 7.26 ppm for
H and 77.16 ppm for 13C).

[¢]

Integrate the signals in the *H NMR spectrum.
3.2. LC-MS/MS Protocol
e Sample Preparation:

o Standard Preparation: Prepare a stock solution of Melatonin in a suitable solvent (e.g.,
methanol) and perform serial dilutions to create calibration standards.

o Biological Sample Extraction: For biological matrices like saliva or plasma, perform a
liquid-liquid extraction or solid-phase extraction to isolate Melatonin and remove interfering
substances.[3]

e Liquid Chromatography (LC) Conditions:

o Column: A C18 reverse-phase column is commonly used.
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o Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol
with 0.1% formic acid (B).

o Flow Rate: Typically 0.2-0.5 mL/min.

o Injection Volume: 5-20 pL.

e Mass Spectrometry (MS) Conditions:
o lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[2]
o MRM Transitions:
» Melatonin: Precursor ion (Q1) m/z 233.1 - Product ion (Q3) m/z 174.1.

» [nternal Standard (e.g., Melatonin-d4): Precursor ion (Q1) m/z 237.1 — Product ion (Q3)
m/z 178.1.

o Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature)
and collision energy for maximum signal intensity.

e Data Analysis:

[¢]

Integrate the peak areas for the MRM transitions of Melatonin and the internal standard.

[¢]

Calculate the peak area ratio.

[e]

Construct a calibration curve by plotting the peak area ratio against the concentration of
the standards.

[e]

Determine the concentration of Melatonin in the unknown samples from the calibration

curve.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
compound like Melatonin.
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Caption: Workflow for Spectroscopic Analysis.

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b1174426?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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